molecular formula C14H23NO B12708565 Tapentadol enantiomer CAS No. 454221-04-6

Tapentadol enantiomer

Cat. No.: B12708565
CAS No.: 454221-04-6
M. Wt: 221.34 g/mol
InChI Key: KWTWDQCKEHXFFR-RISCZKNCSA-N
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Description

Tapentadol is a centrally acting opioid analgesic with a dual mechanism of action, functioning both as a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor . The compound is used primarily for the management of moderate to severe pain. Tapentadol exists as two enantiomers, which are mirror images of each other and have different pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tapentadol involves several steps, starting from 3-bromoanisole, which is converted into 3-methoxypropiophenone via an organolithium intermediate . This intermediate undergoes a Mannich reaction to form a racemic mixture of tapentadol. The racemic mixture is then resolved into its enantiomers using chiral high-performance liquid chromatography (HPLC) or chiral acids .

Industrial Production Methods

Industrial production of tapentadol typically involves the Grignard reaction, where 3-bromoanisole reacts with a Grignard reagent to form the intermediate, followed by a Mannich reaction to produce the racemic mixture. The enantiomers are then separated using chiral resolution techniques .

Chemical Reactions Analysis

Types of Reactions

Tapentadol enantiomers undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield the final enantiomerically pure tapentadol .

Scientific Research Applications

Tapentadol enantiomers have a wide range of applications in scientific research:

Mechanism of Action

Tapentadol exerts its effects through a dual mechanism of action:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tapentadol’s unique combination of μ-opioid receptor agonism and norepinephrine reuptake inhibition provides effective pain relief with potentially fewer side effects compared to other opioids. This dual mechanism allows for a broader range of pain management, including both nociceptive and neuropathic pain .

Properties

CAS No.

454221-04-6

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

3-[(2S,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol

InChI

InChI=1S/C14H23NO/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12/h6-9,11,14,16H,5,10H2,1-4H3/t11-,14+/m1/s1

InChI Key

KWTWDQCKEHXFFR-RISCZKNCSA-N

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)O)[C@H](C)CN(C)C

Canonical SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C

Origin of Product

United States

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